molecular formula C15H21N B13313536 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine

Cat. No.: B13313536
M. Wt: 215.33 g/mol
InChI Key: UCYUPQSMEYOYIB-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine (CAS: 95092-06-1) is a pyrrolidine derivative with a tetrahydronaphthalene (tetralin) moiety attached via a methylene bridge. Its molecular formula is C₁₄H₁₉N, with a molecular weight of 201.31 g/mol and a purity of ≥95% in commercial samples . The compound is structurally characterized by a bicyclic tetrahydronaphthalene system fused to a pyrrolidine ring, conferring unique steric and electronic properties. It is utilized in pharmaceutical and chemical research, particularly as a precursor or intermediate in synthetic pathways for bioactive molecules.

Properties

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine

InChI

InChI=1S/C15H21N/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2

InChI Key

UCYUPQSMEYOYIB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CC3CCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine typically involves the reaction of 1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.

Scientific Research Applications

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the pyrrolidine ring can influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Diarylnaphthylpyrrolidine Derivatives

Compounds such as [2-(2-[Naphthalen-1-yl-(2,3,4-trimethoxyphenyl)methyl]-phenoxy]-ethyl-1-pyrrolidine (50) () share the pyrrolidine core but differ in substituents. This derivative includes a naphthalenyl-trimethoxyphenylmethyl group and a phenoxyethyl chain, enhancing hydrophobicity and π-stacking interactions.

Thiophene-Containing Analogues

Examples from and , such as (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine , incorporate thiophene rings and sulfonate groups . These heterocyclic moieties improve solubility and enable interactions with sulfur-dependent enzymes, contrasting with the purely hydrocarbon-based tetralin system in the target compound .

Naphthalenol Derivatives

Compounds like 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol () feature hydroxyl groups on the naphthalene ring, increasing polarity and hydrogen-bonding capacity. This structural difference may enhance binding to targets such as steroid receptors, as seen in drospirenone-related molecules .

Pharmacological and Physicochemical Properties

Property Target Compound Diarylnaphthylpyrrolidine (50) Thiophene Analogues
Molecular Weight 201.31 g/mol ~500 g/mol (estimated) ~300–400 g/mol
Polarity Moderate (tetralin group) High (methoxy/phenoxy groups) Variable (thiophene/sulfonate)
Reported Bioactivity Not explicitly stated Antiproliferative Enzyme inhibition
Synthetic Complexity Low (fewer substituents) High (multiple functional groups) Moderate

Key Differentiators

  • Diarylnaphthylpyrrolidines : Optimized for dual-target inhibition (e.g., microtubule and kinase interference) due to extended aromatic systems .
  • Thiophene Analogues : Superior solubility and metabolic stability owing to heterocyclic components .

Biological Activity

2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine is a chemical compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H17NC_{14}H_{17}N and features a pyrrolidine ring attached to a tetrahydronaphthalene moiety. Its structure can be represented as follows:

Chemical Structure C14H17N\text{Chemical Structure }C_{14}H_{17}N

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it induces apoptosis and inhibits cell proliferation. The compound was particularly effective against breast cancer cells (MCF-7) and colon cancer cells (HT-29), with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-712.5Induction of apoptosis
HT-2915.0Cell cycle arrest

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of reactive oxygen species (ROS) levels and the activation of survival pathways.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Receptor Binding: The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection.
  • Enzyme Inhibition: It has been suggested that the compound could inhibit enzymes involved in cancer cell survival pathways.

Case Study 1: Anticancer Activity in Mice

A preclinical study involved administering the compound to mice bearing xenograft tumors. Results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Neuroprotection in Stroke Models

In a stroke model using rats, treatment with this compound resulted in improved neurological outcomes and reduced infarct size. This suggests a promising role in the management of stroke-related injuries.

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